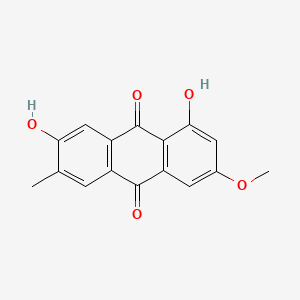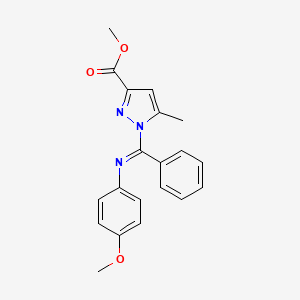
ツシラギン
概要
説明
Tussilagine is a pyrrolizidine alkaloid found in various species of the genus Arnica, such as Arnica montana, Arnica chamissonis, and Arnica amplexicaulis . It is known for its non-toxic properties and has been identified through techniques such as thin-layer chromatography, gas chromatography, and gas chromatography-mass spectrometry .
科学的研究の応用
Tussilagine has several scientific research applications, including:
作用機序
Target of Action
Tussilagine, a pyrrolizidine alkaloid, primarily targets heme oxygenase-1 in murine macrophages . Heme oxygenase-1 is an enzyme that plays a crucial role in cellular defense mechanisms, particularly in response to oxidative stress.
Mode of Action
Tussilagine exerts its anti-inflammatory activity by inducing the expression of heme oxygenase-1 . This induction leads to the breakdown of heme, a pro-oxidant, into biliverdin, iron, and carbon monoxide, which are potent anti-oxidants. This process reduces oxidative stress and inflammation in the cells .
Biochemical Pathways
It is known that the compound’s anti-inflammatory effects are linked to the heme oxygenase-1 pathway . By inducing the expression of heme oxygenase-1, Tussilagine promotes the breakdown of heme and the production of anti-oxidants, thereby reducing oxidative stress and inflammation.
Result of Action
The primary result of Tussilagine’s action is the reduction of inflammation. By inducing the expression of heme oxygenase-1, Tussilagine promotes the breakdown of heme and the production of anti-oxidants. This process reduces oxidative stress and inflammation in the cells, which can help alleviate symptoms in conditions characterized by excessive inflammation .
生化学分析
Biochemical Properties
Tussilagine plays a significant role in biochemical reactions, particularly through its interactions with enzymes, proteins, and other biomolecules. It has been identified as an antagonist of the muscarinic acetylcholine receptor M1 . This interaction is crucial as it influences various physiological processes, including neurotransmission and muscle contraction. The binding of Tussilagine to this receptor inhibits its activity, leading to altered cellular responses.
Cellular Effects
Tussilagine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Tussilagine’s antagonistic action on the muscarinic acetylcholine receptor M1 can lead to changes in intracellular calcium levels, impacting cell signaling and function . Additionally, Tussilagine may affect gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of Tussilagine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Tussilagine binds to the muscarinic acetylcholine receptor M1, inhibiting its activity and leading to decreased intracellular calcium levels . This inhibition can affect various downstream signaling pathways, ultimately influencing cellular responses and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tussilagine can change over time. Studies have shown that Tussilagine is relatively stable, but its degradation products may have different biological activities. Long-term exposure to Tussilagine in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of Tussilagine vary with different dosages in animal models. At lower doses, Tussilagine may exhibit therapeutic effects, such as anti-inflammatory and analgesic properties. At higher doses, Tussilagine can be toxic, leading to adverse effects such as hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dosage regulation in potential therapeutic applications.
Metabolic Pathways
Tussilagine is involved in various metabolic pathways, interacting with enzymes and cofactors. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. These metabolic reactions can lead to the formation of reactive intermediates, which may contribute to its toxicity . Understanding these pathways is crucial for assessing the safety and efficacy of Tussilagine.
Transport and Distribution
Tussilagine is transported and distributed within cells and tissues through various mechanisms. It can interact with membrane transporters, such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cell membranes . The distribution of Tussilagine is generally uneven, influenced by factors such as blood perfusion, tissue binding, and membrane permeability .
Subcellular Localization
The subcellular localization of Tussilagine can affect its activity and function. Tussilagine may be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . These localizations can influence its interactions with other biomolecules and its overall biological activity.
準備方法
Synthetic Routes and Reaction Conditions: Tussilagine can be synthesized through the condensation of enantiopure β-amino ester with methyl pyruvate, followed by hydrogenation and cyclization to produce pyrrolidinones. The key step in this synthesis is the Mitsunobu reaction .
Industrial Production Methods: Industrial production of tussilagine involves the extraction from natural sources such as Tussilago farfara. The dried and powdered plant material undergoes a mild reduction with zinc and hydrochloric acid to convert N-oxides to tertiary bases, resulting in a crude alkaloid mixture .
化学反応の分析
Types of Reactions: Tussilagine undergoes various chemical reactions, including:
Oxidation: Tussilagine can be oxidized to form corresponding N-oxides.
Reduction: Reduction of tussilagine N-oxides to tertiary bases using zinc and hydrochloric acid.
Substitution: Substitution reactions can occur at the nitrogen atom of the pyrrolizidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Zinc and hydrochloric acid are commonly used for reduction reactions.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of tussilagine.
Reduction: Tertiary bases of tussilagine.
Substitution: Alkylated derivatives of tussilagine.
類似化合物との比較
- Isotussilagine
- Neo-tussilagine
- Neo-isotussilagine
- Senkirkine
- Otosenine
- Hydroxysenkirkine
- 07-angeloylheliotridine
Tussilagine’s unique combination of non-toxic properties and diverse biological activities makes it a valuable compound for scientific research and industrial applications.
特性
IUPAC Name |
methyl (1S,2S,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(13)6-11-5-3-4-7(11)8(10)9(12)14-2/h7-8,13H,3-6H2,1-2H3/t7-,8+,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADVYSUMGRTFSZ-QXFUBDJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2CCCC2C1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CN2CCC[C@H]2[C@@H]1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30919954 | |
| Record name | Methyl 2-hydroxy-2-methylhexahydro-1H-pyrrolizine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30919954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80151-77-5, 91108-33-7 | |
| Record name | (-)-Tussilagine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80151-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tussilagine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080151775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Isotussilagine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091108337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-hydroxy-2-methylhexahydro-1H-pyrrolizine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30919954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TUSSILAGINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9VOG4YJ1H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Tussilagine and where is it found?
A1: Tussilagine is a pyrrolizidine alkaloid (PA) found in trace amounts in certain plant species. It has been identified in the flowerheads of Arnica montana, A. chamissonis ssp. foliosa, A. amplexicaulis, and A. sachalinensis [, , , , ]. It has also been isolated from Ligularia sibirica [, ].
Q2: What is the chemical structure of Tussilagine?
A2: While the provided abstracts don't explicitly detail the molecular formula and weight, they highlight that Tussilagine's structure has been elucidated using spectroscopic methods, including GC-MS and NMR [, , ]. These techniques are crucial for determining the structural features of organic compounds.
Q3: Are there any other pyrrolizidine alkaloids found alongside Tussilagine?
A3: Yes, several other PAs have been found in the same plants as Tussilagine. For instance, Ligularia sibirica contains isotussilagine, neo-tussilagine, and neo-isotussilagine []. Tephroseris integrifolia, another plant species where PAs are found, contains senkirkine, otosenine, hydroxysenkirkine, and 07-angeloylheliotridine []. Additionally, 2-pyrrolidineacetic acid and its methyl ester have been isolated from Arnica montana and A. amplexicaulis [, ].
Q4: Have there been any attempts to synthesize Tussilagine?
A4: Yes, researchers have successfully synthesized Tussilagine and its stereoisomer, Isotussilagine, using enantioselective synthetic routes [, , , ]. These syntheses typically involve the condensation of a chiral β-amino ester with methyl pyruvate followed by a series of chemical transformations.
Q5: Are there any known biological activities or applications of Tussilagine?
A5: The provided research primarily focuses on the isolation, identification, and synthesis of Tussilagine. The biological activities and potential applications of Tussilagine are not extensively discussed in these abstracts. Further research is needed to explore the potential therapeutic benefits or other uses of this compound.
Q6: What are the implications of finding Tussilagine in Arnica species used medicinally?
A7: The presence of Tussilagine, even in trace amounts [], in Arnica species used medicinally raises questions about potential biological effects. While Tussilagine itself has not been extensively studied for its pharmacological or toxicological properties, pyrrolizidine alkaloids as a class are known for their hepatotoxicity []. This finding underscores the importance of careful monitoring and quality control of herbal medicines to ensure consumer safety.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5,6-dimethyl-4-oxo-3-phenyl-2-thieno[2,3-d]pyrimidinyl)thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1222884.png)
![5-(2-Ethoxyethyl)-5-[4-(4-fluorophenoxy)phenoxy]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1222885.png)
![4-[4-[Cyclohexyloxy(oxo)methyl]anilino]-4-oxobutanoic acid](/img/structure/B1222887.png)
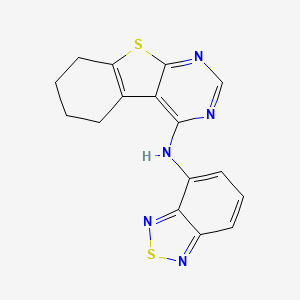
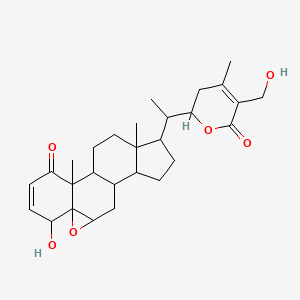
![5-[[[(5-Tert-butyl-2-methyl-3-furanyl)-oxomethyl]amino]methyl]-2-furancarboxylic acid ethyl ester](/img/structure/B1222892.png)
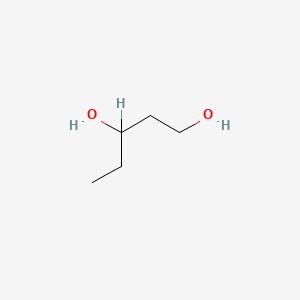
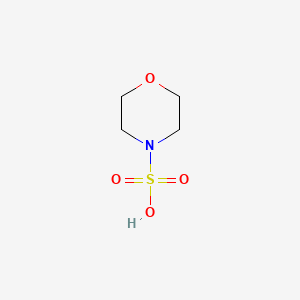

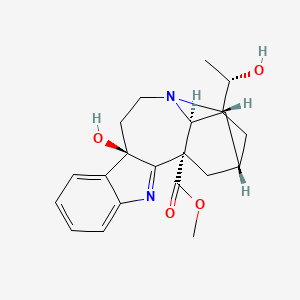
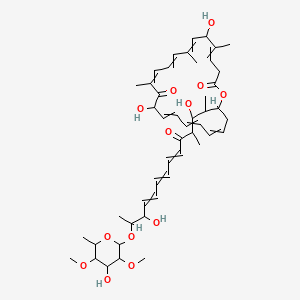
![4-(3-Hydroperoxy-3-methylbut-1-enyl)-9-methoxyfuro[3,2-g]chromen-7-one](/img/structure/B1222902.png)
